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molecular formula C2H2O3 B048480 Formic anhydride CAS No. 1558-67-4

Formic anhydride

Cat. No. B048480
M. Wt: 74.04 g/mol
InChI Key: VGGRCVDNFAQIKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07348340B2

Procedure details

Formic anhydride was prepared by placing 260 mg (5.66 mmoles) of formic acid into a dry 100 mL round-bottom flask equipped with a condenser, magnetic stirrer and a nitrogen inlet. The flask was cooled with an ice bath and then 470 mg (4.61 mmoles) of acetic anhydride was added. The stirring solution was then gently warmed to 50° C. with an oil bath for 2 hrs. After this time the reaction was cooled, and 25 mL of dry THF was added followed by the addition of 1.0 g (3.77 mmoles) of 2-(3-methoxyphenyl)-4,6-quinolinediamine as a solution in 10 mL of dry THF. The mixture was then heated to reflux for 2 hrs. At the end of this time the reaction was cooled and ether was added. The solids which formed were then collected by filtration and washed with ether. The solids were then dissolved in ethyl acetate and 5% NaOH solution, the layers separated and the organic layer dried over Na2SO4, filtered and concentrated to give 830 mg (75%) of the desired product. This product was used without further purification.
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
470 mg
Type
reactant
Reaction Step Two
Name
2-(3-methoxyphenyl)-4,6-quinolinediamine
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](O)=[O:2].[C:4]([O:7][C:8](=[O:10])C)(=[O:6])C.[CH3:11][O:12][C:13]1[CH:14]=[C:15]([C:19]2[CH:28]=[C:27]([NH2:29])[C:26]3[C:21](=[CH:22][CH:23]=[C:24]([NH2:30])[CH:25]=3)[N:20]=2)[CH:16]=[CH:17][CH:18]=1.CCOCC>C1COCC1>[CH:4]([O:7][CH:8]=[O:10])=[O:6].[NH2:29][C:27]1[C:26]2[C:21](=[CH:22][CH:23]=[C:24]([NH:30][CH:1]=[O:2])[CH:25]=2)[N:20]=[C:19]([C:15]2[CH:16]=[CH:17][CH:18]=[C:13]([O:12][CH3:11])[CH:14]=2)[CH:28]=1

Inputs

Step One
Name
Quantity
260 mg
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
470 mg
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
2-(3-methoxyphenyl)-4,6-quinolinediamine
Quantity
1 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C1=NC2=CC=C(C=C2C(=C1)N)N
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser, magnetic stirrer and a nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
The flask was cooled with an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
After this time the reaction was cooled
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
At the end of this time the reaction was cooled
CUSTOM
Type
CUSTOM
Details
The solids which formed
FILTRATION
Type
FILTRATION
Details
were then collected by filtration
WASH
Type
WASH
Details
washed with ether
DISSOLUTION
Type
DISSOLUTION
Details
The solids were then dissolved in ethyl acetate
CUSTOM
Type
CUSTOM
Details
5% NaOH solution, the layers separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(=O)OC=O
Name
Type
product
Smiles
NC1=CC(=NC2=CC=C(C=C12)NC=O)C1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 830 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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